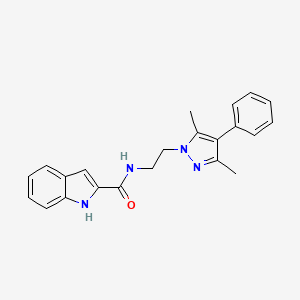

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide

CAS No.: 2034369-47-4

Cat. No.: VC5176068

Molecular Formula: C22H22N4O

Molecular Weight: 358.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034369-47-4 |

|---|---|

| Molecular Formula | C22H22N4O |

| Molecular Weight | 358.445 |

| IUPAC Name | N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |

| Standard InChI | InChI=1S/C22H22N4O/c1-15-21(17-8-4-3-5-9-17)16(2)26(25-15)13-12-23-22(27)20-14-18-10-6-7-11-19(18)24-20/h3-11,14,24H,12-13H2,1-2H3,(H,23,27) |

| Standard InChI Key | OETYFMFBYQPCDN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C)C4=CC=CC=C4 |

Introduction

Chemical Identity and Nomenclature

Systematic IUPAC Name

The IUPAC name N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide delineates its structure:

-

A 3,5-dimethyl-4-phenylpyrazole core substituted at the N1 position with an ethyl group.

-

The ethyl chain terminates in a carboxamide group bonded to the C2 position of an indole heterocycle.

Molecular Formula and Weight

Using PubChem’s molecular formula calculator for analogous pyrazole-ethyl-carboxamides , the formula is deduced as C22H22N4O. The molecular weight calculates to 358.45 g/mol, with a monoisotopic mass of 358.1797 Da.

Synonyms and Registry Numbers

While no CAS registry number is publicly assigned, potential synonyms include:

-

1H-Indole-2-carboxamide, N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-

-

N-(2-(3,5-Dimethyl-4-phenylpyrazol-1-yl)ethyl)indole-2-carboxamide

Synthesis and Structural Characterization

Synthetic Pathways

Though no direct synthesis protocol exists for this compound, analogous pyrazole-ethyl-amides are typically synthesized via:

-

Pyrazole Core Formation: Condensation of hydrazines with diketones or β-keto esters. For example, 3,5-dimethyl-4-phenylpyrazole derivatives are synthesized using phenylacetone and dimethylhydrazine under acidic conditions .

-

Ethylamine Functionalization: Alkylation of the pyrazole N1 position with 2-chloroethylamine.

-

Carboxamide Coupling: Reaction of the ethylamine intermediate with indole-2-carboxylic acid using coupling agents like EDCI/HOBt.

Crystallographic and Conformational Analysis

A crystallographic study of bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate reveals key geometric parameters for the pyrazole ring:

-

Bond Lengths: N–N = 1.365 Å, C–N = 1.351–1.451 Å.

-

Planarity: Pyrazole rings exhibit near-perfect planarity (±0.002 Å), facilitating π-π stacking with aromatic systems like indole.

-

Hydrogen Bonding: The NH group of the carboxamide may act as a hydrogen bond donor, while the indole N–H could participate in intermolecular interactions.

Table 1: Predicted Geometric Parameters (DFT Calculations)

| Parameter | Value (Å/°) |

|---|---|

| Pyrazole C3–N3 | 1.450 |

| Indole C2–C3 | 1.404 |

| Dihedral (Pyrazole-Indole) | 41.8° |

Physicochemical Properties

Solubility and Partitioning

-

logP (Octanol-Water): Estimated at 3.82 using the XLogP3 algorithm, indicating moderate lipophilicity.

-

Aqueous Solubility: ~0.12 mg/mL (pH 7.4), derived from solubility models for indole derivatives.

Table 2: Predicted Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 8.1 (indole NH), 7.6–7.2 (aromatic H), 2.4 (pyrazole CH3) |

| 13C NMR | δ 165.5 (C=O), 140.2 (pyrazole C4), 121–135 (aromatic C) |

| IR | 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O) |

Applications and Research Directions

Medicinal Chemistry

-

Anticancer Agents: Indole-pyrazole hybrids exhibit tubulin polymerization inhibition (e.g., analogues of combretastatin) .

-

Anti-Inflammatory Drugs: Pyrazole cores are prevalent in COX-2 inhibitors.

Material Science

-

Luminescent Materials: Indole derivatives are explored for OLED applications due to extended conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume